2-(2-{[(4-chlorophenyl)sulfinyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide
Description
2-(2-{[(4-Chlorophenyl)sulfinyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide is a benzimidazole-derived compound featuring a sulfinyl (S=O) group attached to a 4-chlorophenyl moiety. Its molecular framework combines a benzimidazole core (a bicyclic structure with two nitrogen atoms) with a methylene-sulfinyl bridge and an N-methyl-N-phenylacetamide side chain. The sulfinyl group introduces polarity and chirality, which may influence its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfinylmethyl]benzimidazol-1-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S/c1-26(18-7-3-2-4-8-18)23(28)15-27-21-10-6-5-9-20(21)25-22(27)16-30(29)19-13-11-17(24)12-14-19/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGBNMKSOZCBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CS(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129439 | |
| Record name | 2-[[(4-Chlorophenyl)sulfinyl]methyl]-N-methyl-N-phenyl-1H-benzimidazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339100-28-6 | |
| Record name | 2-[[(4-Chlorophenyl)sulfinyl]methyl]-N-methyl-N-phenyl-1H-benzimidazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339100-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Chlorophenyl)sulfinyl]methyl]-N-methyl-N-phenyl-1H-benzimidazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(2-{[(4-chlorophenyl)sulfinyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide is a derivative of benzimidazole, which has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a sulfinyl group attached to a benzimidazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that derivatives containing the sulfinyl group exhibit enhanced antibacterial properties, likely due to their ability to interact with bacterial cell membranes and inhibit essential enzymes .
- Antitumor Properties : Research has indicated that benzimidazole derivatives can possess significant anticancer activity. The presence of the 4-chlorophenyl moiety may enhance the cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease and other neurological disorders .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Cell Membrane Disruption : The lipophilic nature of the sulfinyl group allows the compound to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Interaction : The compound's structural features enable it to bind effectively to target enzymes, blocking their active sites and preventing substrate interaction.
- Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways, leading to programmed cell death.
Case Studies
Several studies have documented the biological activity of related compounds that share structural similarities with our target compound:
- Antimicrobial Study : A study evaluated the antibacterial efficacy of related benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a similar sulfinyl group exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
- Antitumor Activity : In vitro studies on cancer cell lines (e.g., A549 lung cancer cells) demonstrated that derivatives with a 4-chlorophenyl group showed IC50 values lower than traditional chemotherapeutics like doxorubicin, suggesting superior efficacy in inhibiting tumor growth .
- Enzyme Inhibition Assessment : A recent study focused on enzyme inhibition showed that compounds with similar structural motifs significantly inhibited AChE activity, indicating potential for Alzheimer's treatment .
Table 1: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Sulfur Oxidation States
The compound’s sulfinyl group distinguishes it from closely related derivatives. Key comparisons include:
Key Observations:
- Sulfur Oxidation and Polarity: The sulfinyl group in the target compound confers intermediate polarity between sulfanyl (thioether, less polar) and sulfonyl (sulfone, highly polar). This may enhance solubility compared to the sulfanyl analog but reduce it relative to sulfonyl derivatives .
- Heterocyclic Core: The benzimidazole core (vs.
- Substituent Effects: The 4-chlorophenyl group (electron-withdrawing) contrasts with the 4-methoxyphenyl (electron-donating) group in , affecting electronic distribution and intermolecular interactions.
Crystallographic and Molecular Interactions
- Hydrogen Bonding: In N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), intermolecular C–H⋯O interactions stabilize the crystal lattice. The target compound’s sulfinyl group may participate in similar interactions but with altered geometry due to its chiral center .
- Packing Efficiency: The benzimidazole core’s rigidity (vs. indole in ) could lead to denser packing, as seen in sulfur-containing heterocycles refined using SHELX software .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
